N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide
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Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a cyclopropyl group and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclization of hydrazines with β-diketones or β-ketoesters under acidic conditions. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The ethanesulfonamide group may enhance the compound's solubility and bioavailability.
Comparison with Similar Compounds
5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol
1H-Pyrazol-5-amine, 1-cyclopropyl-3- [1-methyl-1- (2H-1,2,3-triazol-2-yl)ethyl]
Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide stands out due to its specific combination of functional groups, which can lead to unique biological and chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-3-16(14,15)11-7-9-6-10(8-4-5-8)13(2)12-9/h6,8,11H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCJRRDAOKPMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NN(C(=C1)C2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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